![molecular formula C6H11N3O B2361107 2-Azido-1-methylcyclopentanol CAS No. 117621-46-2](/img/structure/B2361107.png)
2-Azido-1-methylcyclopentanol
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Overview
Description
Synthesis Analysis
Organic azides were prepared from primary amines in high yields by a metal-free diazo transfer with 2-azido-1,3-dimethylimidazolinium hexafluorophosphate . This approach provides a platform for the downstream synthesis of β-difluorinated alkyl azides in high yields with broad substrate scope and excellent functional group tolerance .Molecular Structure Analysis
The molecular structure of 2-Azido-1-methylcyclopentanol is represented by the formula C6H11N3O . The structure includes a cyclopentane ring with a methyl group and an azido group attached .Chemical Reactions Analysis
The diazo-transfer reaction of nonactivated ketones under mild reaction conditions was developed . Various nonactivated ketones such as aryl methyl ketones, sec-alkyl methyl ketones, and cyclic ketones were transformed into their corresponding α-diazoketones in one step by treating 2-azido-1,3-bis (2,6-diisopropylphenyl)imidazolium hexafluorophosphate .Physical And Chemical Properties Analysis
2-Azido-1-methylcyclopentanol is a white crystalline solid at room temperature. It is insoluble in water, but soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. The melting point of this compound is 71-74 °C, and the boiling point is 188-190 °C at 760 mmHg.Scientific Research Applications
- Organic azides, including 2-Azido-1-methylcyclopentanol, play a crucial role in synthesizing heterocycles. These compounds are involved in constructing five-membered rings with one heteroatom (e.g., pyrroles) and heterocycles with two heteroatoms (e.g., pyrazoles, isoxazoles, oxazoles, thiazoles, oxazines, and pyrimidines) .
- Azide-based bioorthogonal click chemistry has gained prominence. Researchers use azides as chemical handles for specific labeling and imaging of biomolecules. In glycobiology, this technique enables glycan non-invasive imaging, glycomics studies, and viral surface manipulation for drug development .
- Recent advancements have focused on direct, one-step synthesis of organic azides using hypervalent iodine reagents. These methods offer efficient access to diverse azide derivatives .
Heterocycle Synthesis
Bioorthogonal Click Chemistry
Hypervalent Iodine-Mediated Azidation
Mechanism of Action
Target of Action
Azides, including organic azides like 2-azido-1-methylcyclopentanol, are known for their versatility in bioorthogonal reporter moieties and are commonly used for site-specific labeling and functionalization of rna to probe its biology .
Mode of Action
The mode of action of 2-Azido-1-methylcyclopentanol involves its interaction with primary amines through a diazo-transfer reaction . This reaction is metal-free and results in the formation of organic azides . The choice of base is important in the diazo-transfer reaction .
Biochemical Pathways
Azido-modified nucleosides, which can be prepared from primary amines using 2-azido-1-methylcyclopentanol, have been extensively explored as substrates for click chemistry and the metabolic labeling of dna and rna . These compounds are also of interest as precursors for further synthetic elaboration and as therapeutic agents .
Pharmacokinetics
The compound is described as safe and stable crystalline , which may suggest good bioavailability.
Result of Action
It is known that nitrogen-centered radicals (ncrs) play an important role in chemical biology and cellular signaling . NCRs can be generated from azido groups that are selectively inserted into the nucleoside frame . The critical role of the sulfinylimine radical generated during inhibition of ribonucleotide reductases by 2′-azido-2′-deoxy pyrimidine nucleotides is one example of the biological implications of NCRs .
Action Environment
It is known that the choice of base is important in the diazo-transfer reaction . This suggests that the pH of the environment could potentially influence the compound’s action.
Future Directions
The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides . This novel rearrangement reaction displays high reaction efficiency, broad substrate scope, and excellent functional group tolerance .
properties
IUPAC Name |
2-azido-1-methylcyclopentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-6(10)4-2-3-5(6)8-9-7/h5,10H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSASXGAIOZZOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1N=[N+]=[N-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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